Molecular structure and reactivity profile of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine
Molecular structure and reactivity profile of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine
A Bifunctional Linchpin for Divergent Heterocyclic Synthesis
Executive Summary: The Molecular Logic
In the architecture of bioactive small molecules, 2-Chloro-4-[trimethylsilylethynyl]pyrimidine represents a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile . By possessing two distinct electrophilic sites—a chloro-substituted C2 position and a protected alkynyl C4 position—this molecule allows researchers to sequentially functionalize the pyrimidine core with high regiocontrol.
For drug development, this scaffold is a gateway to:
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mGluR5 Antagonists: Analogues of MPEP/MTEP where the pyridine is replaced by a pyrimidine to alter metabolic stability.
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Kinase Inhibitors: The C2 position is primed for aminolysis (installing the hinge-binding motif), while the C4 alkyne extends into the solvent-exposed or hydrophobic pocket.
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Click Chemistry Libraries: The masked alkyne serves as a latent handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) bioconjugation.
Molecular Architecture & Electronic Profile
The pyrimidine ring is electron-deficient ($ \pi
Electronic Differentiation
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C4 Position: Para to N1 and ortho to N3. The LUMO coefficient is typically highest here, making it the preferred site for initial nucleophilic attack and oxidative addition by Palladium(0).
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C2 Position: Flanked by two nitrogens. While highly activated, it is generally less reactive than C4 under standard Sonogashira conditions due to steric accessibility and electronic distribution in the transition state.
Strategic Advantage: By installing the bulky trimethylsilyl (TMS) alkyne at C4, we effectively "cap" the most reactive site, leaving the C2-chlorine available for a second, distinct transformation.
Synthetic Access: Regioselective Sonogashira Coupling
The synthesis relies on the inherent reactivity difference between the C2 and C4 positions of 2,4-dichloropyrimidine.[1]
The Reaction Pathway
The dominant pathway involves a Sonogashira Cross-Coupling .
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Substrates: 2,4-Dichloropyrimidine + Trimethylsilylacetylene (TMSA).
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Catalyst System: $ Pd(PPh_3)_2Cl_2 $ (5 mol%) / CuI (2 mol%).
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Base/Solvent: $ Et_3N $ / THF or DMF.
Critical Control Point: Temperature and stoichiometry are paramount.
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1.05 equivalents of TMSA at Room Temperature favors mono-substitution at C4 (>90% regioselectivity).
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Excess TMSA or Heating (>60°C) leads to bis-alkynylation (impurity).
Visualization: Synthesis & Regioselectivity
Figure 1: Regioselective synthesis pathway favoring C4 substitution.
Reactivity Profile: The "Fork in the Road"
Once synthesized, the scaffold offers two divergent pathways.[3] This orthogonality is the core value proposition for library generation.
Path A: C2-Functionalization (Retention of TMS)
The C2-chlorine remains active for $ S_NAr $ reactions.
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Reagents: Primary/Secondary amines, Alkoxides, Thiols.
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Conditions: Mild heat (40–80°C), DIPEA, alcohol or DMF solvent.
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Outcome: Creates 2-amino-4-alkynylpyrimidines without disturbing the TMS group.
Path B: C4-Deprotection (Activation of Alkyne)
The TMS group is removed to generate a terminal alkyne.
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Reagents: TBAF (Tetrabutylammonium fluoride) or $ K_2CO_3 $ in MeOH.
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Conditions: 0°C to RT.
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Outcome: A terminal alkyne ready for "Click" chemistry or a second Sonogashira coupling.
Visualization: Divergent Reactivity Matrix
Figure 2: Orthogonal reactivity pathways allowing sequential modification.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine
Validation: This protocol minimizes bis-coupling by controlling stoichiometry.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
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Charging: Add 2,4-dichloropyrimidine (5.0 g, 33.6 mmol) and anhydrous THF (100 mL).
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Catalyst Addition: Add $ Pd(PPh_3)_2Cl_2 $ (1.18 g, 1.68 mmol, 5 mol%) and CuI (128 mg, 0.67 mmol, 2 mol%). The solution will turn dark.
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Base: Add Triethylamine ($ Et_3N $) (14.0 mL, 100 mmol) via syringe.
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Reagent Addition: Dropwise, add Trimethylsilylacetylene (3.46 g, 35.3 mmol, 1.05 eq) over 20 minutes.
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Note: Rapid addition increases the local concentration of alkyne, promoting bis-coupling.
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Reaction: Stir at Room Temperature (23°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually moves slightly lower than the starting material; the bis-product moves higher.
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Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
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Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
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Yield: Expect 65–75% as a pale yellow/beige solid.
Protocol 2: C2-Amination (General Procedure)
Validation: Demonstrates the stability of the TMS group under basic $ S_NAr $ conditions.
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Dissolution: Dissolve 2-Chloro-4-[trimethylsilylethynyl]pyrimidine (1.0 eq) in Ethanol or n-Butanol (0.2 M).
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Nucleophile: Add the desired Amine (1.2 eq) and DIPEA (2.0 eq).
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Heating: Heat to 60°C for 2–12 hours.
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Caution: Do not exceed 80°C if using volatile amines.
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Workup: Evaporate solvent, redissolve in DCM, wash with water/brine.
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Result: The Chlorine is displaced; the TMS-alkyne remains intact.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 210.74 g/mol | Fragment-like, high ligand efficiency potential. |
| ClogP | ~3.2 | Lipophilic due to TMS; drops significantly after deprotection. |
| Regioselectivity (C4:C2) | > 10:1 | Under optimized Sonogashira conditions (RT). |
| Leaving Group Ability | C2-Cl > C4-Alkynyl | Allows selective substitution at C2 without affecting C4. |
| Deprotection Cond. | Mild Base ( | Compatible with most sensitive functional groups. |
References
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Regioselectivity in Pyrimidines
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Medicinal Chemistry Application
- Title: Synthesis and evaluation of 2-alkynyl-pyrimidines as mGluR5 antagonists.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Demonstrates the utility of the alkynyl-pyrimidine scaffold in CNS drug design.
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Link:[Link]
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General Reactivity of Dichloropyrimidines
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
